3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another method for preparing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid involves obtaining crude 3-hydroxy-4-difluoromethoxybenzaldehyde, reacting it with bromomethylcyclopropane to form 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde, and then oxidizing it .Scientific Research Applications
Synthesis of Azo Dyes : Derivatives of 4-hydroxybenzoic acid, such as 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, are used in the synthesis of azo dyes. These dyes have applications in coloring textiles and other materials (Rufchahi & Gilani, 2012).
Spectroscopic Analysis : The compound has been studied for its spectroscopic properties, particularly in the context of vanillic acid, which is important in winemaking. This research has implications for analytical applications in detecting such compounds at very low concentrations (Clavijo, Menendez, & Aroca, 2008).
Biotechnological Applications : It serves as a versatile platform intermediate for various value-added bioproducts, including those used in food, cosmetics, pharmacy, and fungicides. Advances in synthetic biology and metabolic engineering have expanded the potential applications of this compound (Wang et al., 2018).
Medical Applications : Its derivatives are used in the development of pharmaceuticals, particularly as intermediates in the synthesis of antibacterials such as quinolones (Turner & Suto, 1993).
Material Science : The compound is significant in polymer synthesis and has applications in the development of new polymers with specific properties (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Corrosion Inhibition : Studies have been conducted on its derivatives, such as 3-Hydroxybenzoic acid, for their potential use as corrosion inhibitors in various industrial applications (Narváez, Cano, & Bastidas, 2005).
Future Directions
A study has evaluated the effects of a similar compound, “3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid”, on pulmonary fibrosis and suggested that it could be used as a therapeutic target to reduce idiopathic pulmonary fibrosis (IPF) . This indicates potential future directions for research and development involving “3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid”.
properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGNRCZMIIWDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741055 | |
Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |
CAS RN |
1243391-44-7 | |
Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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